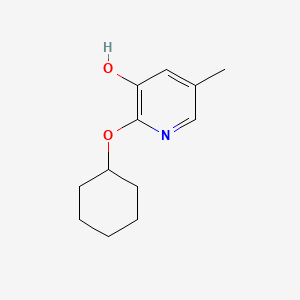

2-(Cyclohexyloxy)-5-methylpyridin-3-OL

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexyloxy-5-methylpyridin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-9-7-11(14)12(13-8-9)15-10-5-3-2-4-6-10/h7-8,10,14H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGMLWNILIDFYFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)OC2CCCCC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Cyclohexyloxy 5 Methylpyridin 3 Ol and Analogous Structures

Strategic Approaches to Pyridine (B92270) Ring Construction and Functionalization

The assembly of the target molecule relies on the selective introduction of three distinct substituents—a cyclohexyloxy group, a methyl group, and a hydroxyl group—at specific positions on the pyridine ring. This necessitates a mastery of regioselective chemical reactions.

The functionalization of the pyridine ring is heavily influenced by the electronic properties of the heterocycle, where the nitrogen atom significantly reduces electron density, particularly at the C2, C4, and C6 positions. rsc.org Direct C-H functionalization is a highly sought-after, atom-economical approach. rsc.orgresearchgate.net However, achieving regioselectivity often requires specific strategies.

C2-Position: The C2 position is electronically deficient and susceptible to nucleophilic attack. Direct C2-alkylation and arylation can be achieved by reacting pyridine N-oxides with Grignard reagents. nih.govorganic-chemistry.org Another approach involves directed ortho-metalation, where a directing group at a nearby position guides a metalating agent (like an organolithium reagent) to the C2 position, which can then be quenched with an electrophile. researchgate.net Rhodium-aluminum complex catalysts have been developed for the exclusive C2-selective mono-silylation of pyridines. rsc.org

C3-Position: The C3 position is less electronically activated than C2 or C4, making its direct functionalization a considerable challenge. nih.govnih.govacs.org Successful strategies often involve a dearomatization-rearomatization sequence. rsc.orgnih.gov For instance, a rhodium-catalyzed method accomplishes C3/C5 methylation by temporarily dearomatizing the pyridine ring, making it nucleophilic enough to react with an electrophile like formaldehyde (B43269). rsc.orgnih.gov

C5-Position: Functionalization at the C5 position can be achieved through methods similar to those for the C3 position, especially in 3-substituted pyridines where C5 is the next available site for electrophilic attack after activation. nih.gov Cross-coupling reactions on 3,5-dihalopyridines also offer a pathway to selectively functionalize the C5 position.

Below is a table summarizing various regioselective functionalization methods for the pyridine ring.

| Position | Method | Reagents/Catalyst | Description | Citations |

| C2 | Nucleophilic Addition to N-Oxide | Grignard Reagents, Ac₂O or DMF | The pyridine is first oxidized to the N-oxide, which activates the C2 position for attack by a nucleophile like a Grignard reagent. | nih.govorganic-chemistry.org |

| C2 | C-H Silylation | Rh-Al Complex, Hydrosilane | A catalytic system that provides exclusive mono-silylation at the C2 position through catalyst control. | rsc.org |

| C3/C5 | Reductive Methylation | Rhodium Catalyst, Formaldehyde | A temporary dearomatization of the pyridine ring by a rhodium hydride species enables nucleophilic attack at C3/C5. | rsc.orgnih.gov |

| C4 | Minisci-type Alkylation | Blocking Group, Radical Precursors | A removable blocking group at C2/C6 directs radical alkylation to the C4 position with high selectivity. | chemrxiv.org |

| Various | Metalation/Cross-Coupling | Organolithium/Zinc Reagents, Pd Catalyst | Direct metalation or halogen-metal exchange creates an organometallic pyridine species for subsequent cross-coupling. | researchgate.netorgsyn.org |

The introduction of an ether linkage at the C2 position typically involves a nucleophilic aromatic substitution (SNAr) reaction. A common precursor is a 2-halopyridine, such as 2-chloropyridine (B119429) or 2-bromopyridine.

The general strategy involves:

Deprotonation of Cyclohexanol: Cyclohexanol is treated with a strong base, such as sodium hydride (NaH), to generate the corresponding sodium cyclohexoxide, a potent nucleophile.

Nucleophilic Substitution: The cyclohexoxide anion then displaces the halide from the 2-position of the pyridine ring. This reaction is often facilitated by starting with an activated substrate, such as a 2-chloropyridine-N-oxide, which can be subsequently deoxygenated. google.com

An alternative modern approach is the ruthenium-catalyzed [2+2+2] cycloaddition, which can construct the 2-aryloxypyridine scaffold from simpler precursors. researchgate.net

Several methods exist for installing a methyl group onto an aromatic ring.

Cross-Coupling Reactions: A highly effective method is the palladium-catalyzed Suzuki or Negishi cross-coupling. orgsyn.orgnih.gov This would involve reacting a 5-halopyridine derivative (e.g., 5-bromo-2-(cyclohexyloxy)pyridin-3-ol) with a methyl-containing organometallic reagent, such as methylboronic acid (Suzuki) or dimethylzinc (B1204448) (Negishi).

Radical Methylation: Metal-free radical methylation can be performed on pyridine N-oxides using peroxides as the methyl source, offering a complementary approach. nih.gov

Catalytic C-H Methylation: As mentioned, rhodium-catalyzed methods using methanol (B129727) or formaldehyde can methylate pyridines at the C3 and C5 positions. rsc.orgnih.gov If the C3 position is already substituted, as with a hydroxyl group, this method can selectively install a methyl group at the C5 position. nih.gov

Introducing a hydroxyl group at the C3 position of pyridine is notoriously difficult due to the ring's electronic nature. nih.govnih.govacs.org Direct oxidation is often unselective. Advanced strategies include:

Photochemical Valence Isomerization: A novel, metal-free method involves the photochemical isomerization of pyridine N-oxides. nih.govnih.govacs.orgacs.org Irradiation of a pyridine N-oxide can lead to an oxaziridine (B8769555) intermediate, which rearranges to form a 1,3-oxazepine that, upon hydrolysis, yields the 3-hydroxypyridine (B118123). This method shows broad functional group tolerance and can be used in late-stage functionalization. nih.govacs.org

Hetero-Diels-Alder Reaction: Polysubstituted 3-hydroxypyridines can be synthesized in a single step via a hetero-Diels-Alder reaction between 5-alkoxyoxazoles and various dienophiles, catalyzed by a Lewis acid like Neodymium(III) triflate. rsc.org

Synthesis from Acyclic Precursors: Another strategy is to build the ring with the hydroxyl group already incorporated. For instance, derivatives of 3-hydroxypyridine can be synthesized from 2-acylfurans by reacting them with an ammonia (B1221849) source at high temperatures and pressures. google.com Bio-based furfural (B47365) can also serve as a starting material for producing 3-hydroxypyridines. researchgate.net

Modern Synthetic Transformations for Pyridine Derivatives

Modern catalysis has revolutionized the synthesis of complex molecules, and pyridine derivatives are no exception. Cross-coupling reactions, in particular, are indispensable tools for forming carbon-carbon bonds with high precision.

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for creating C-C bonds and functionalizing heterocyclic compounds. nih.gov

Suzuki-Miyaura Coupling: The Suzuki reaction couples an organoboron reagent (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.gov It is widely used due to the stability and low toxicity of the boron reagents and its tolerance for a wide range of functional groups. nih.govorganic-chemistry.org For instance, 5-bromo-2-methylpyridin-3-amine (B1289001) has been successfully coupled with various arylboronic acids to produce novel pyridine derivatives in good yields. nih.gov Highly active and stable palladium-phosphine catalysts have been developed that are effective even with challenging substrates like aminopyridines. organic-chemistry.org

Negishi Coupling: The Negishi reaction involves the coupling of an organozinc reagent with an organic halide or triflate, catalyzed by a palladium or nickel complex. orgsyn.org Organozinc reagents are generally more reactive than their organoboron counterparts, allowing for reactions to proceed under milder conditions. orgsyn.org This method shows excellent functional group tolerance. orgsyn.orgresearchgate.net The regioselective preparation of pyridyl zinc halides allows for precise coupling, for example, at the C2 position even in the presence of a C3-halide. orgsyn.org

The table below provides a general comparison of these two key cross-coupling methods in the context of pyridine synthesis.

| Feature | Suzuki-Miyaura Coupling | Negishi Coupling |

| Organometallic Reagent | Organoboron (e.g., R-B(OH)₂) | Organozinc (e.g., R-ZnX) |

| Key Advantages | Reagents are stable, commercially available, and have low toxicity; tolerant of water. | High reactivity of organozinc reagents allows for milder reaction conditions; high functional group tolerance. |

| Common Catalysts | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with phosphine (B1218219) ligands. nih.govcdnsciencepub.comthieme-connect.com | PdCl₂(PPh₃)₂, Pd₂(dba)₃ with phosphine ligands (e.g., X-Phos). researchgate.netorgsyn.org |

| Typical Use Case | Coupling aryl or vinyl boronic acids to halopyridines. nih.govcdnsciencepub.comthieme-connect.com | Coupling alkyl, aryl, or alkynyl zinc reagents to halopyridines, often when higher reactivity is needed. orgsyn.orgresearchgate.net |

Nucleophilic Substitution Reactions on Pyridine Scaffolds

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of functionalized pyridines. The inherent electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, makes it susceptible to attack by nucleophiles, particularly at the C2 (ortho) and C4 (para) positions. youtube.comuoanbar.edu.iq This reactivity is enhanced in the presence of a good leaving group at these positions.

For the synthesis of a 2-alkoxypyridine structure, such as the 2-(cyclohexyloxy) moiety, a common approach involves the reaction of a 2-halopyridine with an alcohol or alkoxide. youtube.comyoutube.com The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. youtube.com The aromaticity is then restored upon the expulsion of the halide ion.

The reactivity of halopyridines in SNAr reactions is influenced by both the nature of the halogen and the nucleophile. sci-hub.se For instance, in reactions with sulfur nucleophiles, the leaving group ability often follows the order I > Br > Cl > F, suggesting that the cleavage of the carbon-halogen bond is a critical step. sci-hub.se However, with oxygen nucleophiles like benzyl (B1604629) alcohol, the reactivity can be reversed (F > Cl > Br > I), indicating that the initial nucleophilic attack is the rate-determining step, which is favored by the high electronegativity of fluorine. sci-hub.se

The table below summarizes findings from microwave-assisted nucleophilic aromatic substitution reactions on various 2-halopyridines.

| Halopyridine | Nucleophile | Solvent | Yield (%) | Reaction Time (min) |

|---|---|---|---|---|

| 2-Iodopyridine | PhSNa | HMPA | 99 | 0.5 |

| 2-Bromopyridine | PhSNa | HMPA | 98 | 1.0 |

| 2-Chloropyridine | PhSNa | HMPA | 96 | 3.0 |

| 2-Fluoropyridine | PhSNa | HMPA | 72 | 3.0 |

| 2-Iodopyridine | PhCH2OH | NMP | 81 | 15.0 |

| 2-Chloropyridine | PhCH2OH | NMP | 85 | 15.0 |

These reactions are often slow and may require high temperatures, but as shown in the table and discussed later, microwave assistance can dramatically reduce reaction times. youtube.comsci-hub.se The choice of solvent is also critical, with polar aprotic solvents like N-methylpyrrolidone (NMP), dimethyl sulfoxide (B87167) (DMSO), and hexamethylphosphoramide (B148902) (HMPA) being effective. sci-hub.se

Radical-Mediated Pyridine Functionalization Strategies

Radical-mediated reactions provide powerful, alternative pathways for the functionalization of pyridine rings, often complementing traditional ionic reactions. nih.gov These methods are particularly useful for C-H functionalization, allowing for the introduction of substituents without the need for pre-installed leaving groups.

The Minisci reaction is a classic example, involving the addition of a nucleophilic carbon-centered radical to a protonated pyridine ring. nih.govnih.gov However, this method can suffer from a lack of regioselectivity, often yielding a mixture of C2 and C4 substituted products. nih.govnih.gov To overcome this, modern strategies have focused on generating pyridyl radicals from pre-functionalized precursors or using directing groups. For instance, single-electron reduction of halopyridines can generate a pyridyl radical at a specific position, which can then engage in coupling reactions. nih.gov

Another advanced approach involves the dearomatization of the pyridine ring to modulate its reactivity. A recently developed protocol achieves highly regioselective meta-C-H functionalization through a redox-neutral dearomatization-rearomatization process, enabling the introduction of various groups at the C3 position. nih.gov

Visible-light photoredox catalysis has emerged as a mild and efficient way to generate radicals for pyridine functionalization. nih.gov N-functionalized pyridinium (B92312) salts, for example, can serve as precursors to pyridyl radicals under visible light, enabling regiocontrolled Minisci-type reactions at the C2 and C4 positions under acid-free conditions. nih.gov This approach is suitable for late-stage functionalization of complex molecules. nih.govnih.gov

| Strategy | Pyridine Substrate | Radical Source/Reagent | Product Position | Key Feature | Reference |

|---|---|---|---|---|---|

| Photoredox Catalysis | Halopyridines | Functionalized Alkenes | Position of Halogen | Mild, regiospecific alkylation. | nih.gov |

| Dearomatization-Rearomatization | Pyridines | Togni's reagent (for CF3) | meta (C3/C5) | High meta-selectivity without a directing group. | nih.gov |

| Visible Light-Mediated | N-Aminopyridinium Salts | Alkyl Carboxylic Acids | C4 | Regiocontrolled C-H alkylation under mild conditions. | nih.gov |

| Organocatalysis | Pyridinium Ions | Allylic C-H compounds | C4 | Diverges from classical Minisci selectivity. | nih.gov |

Methodological Innovations in Synthetic Chemistry

Microwave-Assisted Organic Synthesis of Functionalized Pyridines

Microwave-assisted organic synthesis (MAOS) has become a transformative tool in synthetic chemistry, offering significant advantages over conventional heating methods. at.ua By using microwave irradiation, reactions can be completed in minutes rather than hours, often with higher yields and improved purity. mdpi.comorganic-chemistry.org

This technology has been successfully applied to the synthesis of a wide array of functionalized pyridines. nih.gov For example, the Bohlmann-Rahtz pyridine synthesis, which traditionally requires two separate steps (Michael addition and cyclodehydration), can be performed in a single, high-yield step under microwave conditions. organic-chemistry.org A study demonstrated that irradiating ethyl β-aminocrotonate and various alkynones at 170°C for just 10-20 minutes produced tri- and tetrasubstituted pyridines with excellent regioselectivity and yields up to 98%. organic-chemistry.org

Microwave heating is also highly effective for accelerating nucleophilic aromatic substitution reactions, as previously mentioned. sci-hub.se Furthermore, it enables efficient multi-component reactions (MCRs), where several starting materials are combined in a single pot to form complex products, which is a highly atom-economical approach. mdpi.comnih.gov The use of microwave irradiation in these reactions not only shortens reaction times but can also lead to higher yields compared to conventional heating. mdpi.com

| Reaction Type | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|

| Bohlmann-Rahtz Synthesis | Conventional Heating | Hours | Moderate | organic-chemistry.org |

| Microwave (170°C) | 10-20 min | Up to 98% | organic-chemistry.org | |

| Pyrazolo[3,4-b]pyridine Synthesis | Conventional Heating | Hours | Lower | mdpi.comnih.gov |

| Microwave Irradiation | Minutes | Higher | mdpi.comnih.gov |

Flow Chemistry Applications in Pyridine Derivative Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream within a network of tubes or channels, has emerged as a powerful technology for chemical synthesis. sci-hub.senih.gov It offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced reproducibility, safety, and scalability. sci-hub.se

The synthesis of pyridine derivatives has been a fertile ground for the application of flow chemistry. The Bohlmann-Rahtz pyridine synthesis, for instance, has been adapted to a continuous flow process. interchim.fr In one application, a solution of 1-phenyl-2-propyn-1-one and ethyl 3-aminocrotonate in an ethanol-acetic acid mixture was pumped through a heated stainless steel coil reactor. At 120°C with a residence time of 5 minutes, the desired pyridine product was obtained in an 86% yield, demonstrating that the flow process could faithfully reproduce the results of microwave-assisted batch reactions while offering a clear path to scale-up. interchim.fr

Flow chemistry is particularly advantageous for reactions involving hazardous intermediates or conditions, as the small reactor volume minimizes risks. mdpi.com It also facilitates multi-step syntheses by allowing for the "telescoping" of reactions, where the output from one reactor is fed directly into the next, avoiding the need for isolation and purification of intermediates. nih.gov This approach has been used to create libraries of 1,4-dihydropyridines via the Hantzsch reaction under flow conditions, showcasing the technology's efficiency for medicinal chemistry applications. sci-hub.se

Mechanistic Organic Chemistry and Reactivity of the 2 Cyclohexyloxy 5 Methylpyridin 3 Ol Core

Elucidation of Reaction Pathways for Functional Group Interconversions

Functional group interconversions are fundamental in synthetic organic chemistry, allowing for the strategic modification of a molecule to achieve a desired structure or property. For the 2-(cyclohexyloxy)-5-methylpyridin-3-ol core, the primary sites for such transformations are the hydroxyl group and, to a lesser extent, the cyclohexyloxy ether linkage and the methyl group.

The hydroxyl group at the 3-position is the most versatile handle for functional group interconversion. It can be converted into a variety of other functionalities through well-established synthetic protocols. For instance, O-alkylation or O-acylation can be readily achieved by treating the pyridinol with appropriate electrophiles in the presence of a base.

A key transformation of the hydroxyl group is its conversion to a better leaving group, such as a tosylate or mesylate, which then allows for nucleophilic substitution reactions. ub.edu This two-step sequence significantly expands the synthetic utility of the pyridinol core.

| Starting Functional Group | Reagent(s) | Resulting Functional Group | Reaction Type |

| 3-Hydroxyl | 1. TsCl, pyridine2. Nu⁻ | 3-Nu (e.g., 3-Halo, 3-Cyano) | Nucleophilic Substitution |

| 3-Hydroxyl | NaH, RX | 3-Alkoxy | Williamson Ether Synthesis |

| 3-Hydroxyl | Ac₂O, pyridine (B92270) | 3-Acetoxy | Acylation |

| 5-Methyl | NBS, light | 5-(Bromomethyl) | Free Radical Halogenation |

The ether linkage of the cyclohexyloxy group is generally stable but can be cleaved under harsh acidic conditions (e.g., HBr or HI) to yield the corresponding 2-hydroxypyridine (B17775) derivative. The methyl group at the 5-position can undergo free-radical halogenation at the benzylic position to introduce a handle for further modifications.

Investigation of Aromaticity and Tautomerism in Pyridin-3-OL Systems

Pyridin-3-ol and its derivatives can exist in equilibrium with their zwitterionic tautomers. ub.edu In the case of this compound, the phenolic pyridin-3-ol form is generally favored due to the stability associated with the aromatic sextet. However, the presence of both electron-donating groups (cyclohexyloxy and methyl) and the hydroxyl group can influence the position of this equilibrium.

The pyridin-3-ol tautomer is characterized by a fully aromatic pyridine ring. The alternative zwitterionic or pyridone-like tautomers would disrupt this aromaticity and are generally less stable. The equilibrium can be influenced by the solvent polarity and pH. In polar solvents, the zwitterionic form might be slightly more stabilized.

| Tautomeric Form | Key Structural Feature | Relative Stability |

| Pyridin-3-ol | Aromatic pyridine ring with -OH group | Generally more stable |

| Zwitterionic Tautomer | Formal positive charge on nitrogen and negative charge on oxygen | Less stable, potentially stabilized in polar solvents |

Studies on related heterocyclic systems, such as pyrazolopyridines and pyrimidinylmethanes, have demonstrated that the tautomeric equilibrium is a delicate balance of electronic and steric factors. researchgate.netnsc.ru For this compound, the significant energetic cost of breaking the aromaticity of the pyridine ring ensures that the pyridin-3-ol form is the predominant species under most conditions.

Exploration of Electrophilic and Nucleophilic Substitution Patterns on the Pyridine Ring

The pyridine ring is inherently electron-deficient compared to benzene (B151609), making it less reactive towards electrophilic aromatic substitution and more susceptible to nucleophilic aromatic substitution. thieme-connect.de The substituents on the this compound ring play a crucial role in directing incoming reagents.

Electrophilic Substitution:

Electrophilic attack on the pyridine ring is generally disfavored due to the electron-withdrawing nature of the nitrogen atom. When forced, the reaction typically occurs at the positions less deactivated by the nitrogen, which are the 3- and 5-positions. In this specific molecule, the 2-cyclohexyloxy, 3-hydroxyl, and 5-methyl groups are all activating, ortho-, para-directing groups. Their combined effect would direct incoming electrophiles to the 4- and 6-positions. However, the strong deactivating effect of the pyridine nitrogen often leads to reaction at the nitrogen atom itself, forming a pyridinium (B92312) salt, especially with reagents like ozone. researchgate.net Steric hindrance from the bulky cyclohexyloxy group might disfavor substitution at the adjacent 6-position.

Nucleophilic Substitution:

The pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions. The presence of a good leaving group is typically required for this reaction to proceed. While the cyclohexyloxy group at the 2-position is not an excellent leaving group, it could potentially be displaced under forcing conditions. More relevant is the potential for nucleophilic substitution if one of the ring hydrogens were replaced by a better leaving group, such as a halide. For instance, if a halogen were introduced at the 6-position, it would be readily displaced by nucleophiles, facilitated by the electron-withdrawing nature of the ring nitrogen. Studies on substituted nitropyridines have shown that a nitro group can be selectively displaced by sulfur nucleophiles, highlighting the feasibility of nucleophilic substitution on activated pyridine rings. nih.gov The synthesis of 2,3,5-trisubstituted pyridines often relies on the regioselective displacement of leaving groups by various nucleophiles. thieme-connect.de

| Position | Predicted Reactivity towards Electrophiles | Predicted Reactivity towards Nucleophiles | Directing Influence of Substituents |

| 4 | Activated | Activated | Ortho to 3-OH and 5-CH₃, Para to 2-O-Cyclohexyl |

| 6 | Activated (sterically hindered) | Activated | Ortho to 5-CH₃ and adjacent to ring N |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Cyclohexyloxy 5 Methylpyridin 3 Ol Analogues

Systematic Structural Modifications of the Cyclohexyloxy Moiety and their Impact on Biological Interactions

Research on structurally related 2-phenoxypyridines and 2-alkoxypyridines has shown that the nature of the group at the 2-position is critical for biological activity. nih.govmdpi.com The size, shape, and flexibility of this substituent influence the compound's ability to fit into the binding pocket of a receptor.

Systematic alterations of the cyclohexyloxy ring can be explored to probe the steric and hydrophobic requirements of the binding site. For instance, increasing or decreasing the ring size (e.g., to cyclopentyl or cycloheptyl) would alter the spatial arrangement of the molecule. Based on studies of similar scaffolds, it is hypothesized that an optimal ring size exists for maximizing favorable van der Waals interactions with the target protein.

Furthermore, the introduction of substituents on the cyclohexane (B81311) ring could provide additional points of interaction. For example, adding a hydroxyl or methoxy (B1213986) group could introduce new hydrogen bonding capabilities. Conversely, bulky substituents might lead to steric hindrance, reducing binding affinity. The conformational preferences of substituted cyclohexyl rings are also a critical factor; for instance, silyloxycyclohexanes have been shown to have unusual axial populations, which can influence their interaction with adjacent parts of the molecule and with a binding site. nih.gov

The replacement of the cyclohexyl group with other cyclic or acyclic alkyl chains would also be a key area of investigation. For example, replacing the cyclohexyloxy group with a linear alkoxy chain, such as hexyloxy, would increase conformational flexibility, which could be either beneficial or detrimental to binding affinity, depending on the entropic cost of adopting the required conformation. Aromatic rings, such as a phenoxy group, would introduce potential for π-stacking interactions.

The following table summarizes the predicted impact of various modifications to the cyclohexyloxy moiety based on general principles of medicinal chemistry and studies on analogous compounds.

| Modification of Cyclohexyloxy Moiety | Predicted Impact on Biological Interactions | Rationale |

| Ring Size Variation (e.g., Cyclopentyloxy, Cycloheptyloxy) | May increase or decrease affinity. | Alters steric fit within the binding pocket. |

| Substitution on Cyclohexyl Ring (e.g., -OH, -CH3) | Could enhance affinity through new interactions or decrease it due to steric clash. | Introduces new hydrogen bond donors/acceptors or alters hydrophobic character. |

| Replacement with Acyclic Alkyl Chains (e.g., n-hexyloxy) | May alter binding affinity and selectivity. | Increases conformational flexibility, which has an entropic cost. |

| Replacement with Aromatic Ring (e.g., Phenoxy) | Could increase affinity if a π-stacking interaction is favorable. | Introduces potential for aromatic interactions with the receptor. |

Variations of Substituents on the Pyridine (B92270) Ring (e.g., Methyl Group Position and Nature) and their Academic Implications

The substitution pattern on the pyridine ring itself is a critical determinant of the electronic properties and biological activity of the molecule. The position and nature of the methyl group in 2-(cyclohexyloxy)-5-methylpyridin-3-ol are of particular academic interest.

The position of the methyl group influences the electron density distribution in the pyridine ring, which in turn affects the pKa of the pyridinium (B92312) ion and the hydrogen bonding capacity of the ring nitrogen. Studies on other substituted pyridines have demonstrated that moving a methyl group can alter hydrogen bond strength and, consequently, biological activity. acs.org For instance, moving the methyl group from the 5-position to the 4- or 6-position would change its electronic influence from weakly electron-donating to a position that could sterically hinder interactions with the adjacent hydroxyl or cyclohexyloxy groups.

Replacing the methyl group with other substituents would allow for a systematic exploration of the electronic and steric requirements at this position. An overview of these variations and their implications is presented below:

Electron-Withdrawing Groups (EWGs): Introducing an EWG, such as a halogen (e.g., -Cl, -F) or a trifluoromethyl group (-CF3), at the 5-position would decrease the basicity of the pyridine nitrogen. This can have significant academic implications for understanding the role of the nitrogen atom in receptor binding. If the nitrogen acts as a hydrogen bond acceptor, reducing its basicity could weaken this interaction.

Electron-Donating Groups (EDGs): Replacing the methyl group with a stronger EDG, such as a methoxy group (-OCH3), would increase the electron density on the pyridine ring and enhance the basicity of the nitrogen. This could strengthen hydrogen bonding interactions where the nitrogen acts as an acceptor.

Steric Bulk: Varying the size of the substituent at the 5-position (e.g., replacing methyl with ethyl, isopropyl, or tert-butyl) would probe the steric tolerance of the binding pocket in that region. A decrease in activity with larger groups would suggest a sterically constrained environment.

Positional Isomers: Synthesizing isomers where the methyl group is at the 4- or 6-position would provide valuable information. A methyl group at the 6-position, for example, would be adjacent to the ring nitrogen and could sterically shield it from interacting with a receptor.

The following table outlines the academic implications of these theoretical modifications.

| Pyridine Ring Variation | Academic Implication | Rationale |

| Shifting Methyl Group to 4- or 6-position | Elucidates the positional importance of substituents for activity. | Alters electronic effects and introduces potential steric hindrance near key functional groups. |

| Replacement with Electron-Withdrawing Group (e.g., -Cl) | Investigates the role of pyridine nitrogen basicity in binding. | Decreases electron density on the ring, weakening the nitrogen as a hydrogen bond acceptor. |

| Replacement with Electron-Donating Group (e.g., -OCH3) | Further explores the importance of nitrogen basicity. | Increases electron density on the ring, strengthening the nitrogen as a hydrogen bond acceptor. |

| Varying Alkyl Group Size (e.g., -CH2CH3, -CH(CH3)2) | Maps the steric constraints of the binding pocket. | Larger groups may cause a steric clash, reducing binding affinity. |

Role of the Pyridin-3-OL Core in Ligand-Target Binding

The pyridin-3-ol core is a privileged scaffold in medicinal chemistry, largely due to its versatile hydrogen bonding capabilities. quora.com This core can act as both a hydrogen bond donor, via the 3-hydroxy group, and a hydrogen bond acceptor, through the pyridine ring nitrogen. This dual functionality allows for specific and oriented interactions within a receptor's binding site, which is crucial for molecular recognition. unina.it

The 3-hydroxy group is a key feature. Its acidic proton can form a strong hydrogen bond with an acceptor group (e.g., a carboxylate or a carbonyl oxygen) on the target protein. The importance of this interaction can be probed by replacing the hydroxyl group with a methoxy group (-OCH3), which can only act as a hydrogen bond acceptor, or by removing it entirely. A significant loss of activity upon this modification would confirm the critical role of the hydroxyl group as a hydrogen bond donor.

The pyridine nitrogen, being a Lewis base, can accept a hydrogen bond from a donor group on the receptor (e.g., an amide N-H or a hydroxyl group). The strength of this interaction is modulated by the substituents on the pyridine ring, as discussed in the previous section. nih.gov

Furthermore, the pyridin-3-ol system can exist in tautomeric forms, such as the zwitterionic pyridinium-3-olate, especially in aqueous solution. The predominant tautomer at physiological pH will depend on the pKa of the molecule, which is influenced by the ring substituents. mdpi.com The specific tautomeric form present can dictate the nature of the electrostatic interactions with the receptor.

The planarity of the pyridine ring also allows for potential π-π stacking or cation-π interactions if the binding site contains appropriate aromatic or charged residues. The combination of directional hydrogen bonds and broader electrostatic interactions makes the pyridin-3-ol core a highly effective anchor for ligand-target binding.

Conformational Analysis and its Influence on Molecular Recognition

Computational modeling techniques, such as molecular mechanics, can be used to predict the low-energy conformations of the molecule. These studies can reveal whether the molecule adopts a more extended or a more compact shape. For instance, studies on related silyloxycyclohexanes have shown that bulky groups on a cyclohexane ring can have specific conformational preferences, which can lead to a higher population of axial conformations than typically expected. nih.gov

The flexibility of the molecule also plays a role in molecular recognition. A rigid molecule has a lower entropic penalty upon binding but may not be able to adapt to the shape of the binding site. A more flexible molecule can adopt the optimal conformation for binding, but this comes at an entropic cost. Therefore, a balance of rigidity and flexibility is often desirable.

The influence of conformation on molecular recognition can be summarized as follows:

Binding Affinity: The molecule must be able to adopt a conformation that is complementary to the shape of the receptor's binding site to achieve high affinity.

Selectivity: Different receptors may have binding sites that favor different conformations of the same molecule. Therefore, controlling the conformational preferences of a ligand can be a strategy to achieve selectivity for a particular receptor.

Understanding the conformational landscape of this compound and its analogues is therefore essential for rationalizing their biological activity and for designing new compounds with improved properties.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-(Cyclohexyloxy)-5-methylpyridin-3-OL , both ¹H and ¹³C NMR spectroscopy provide critical data for structural confirmation.

In a typical ¹H NMR spectrum, the protons on the pyridine (B92270) ring, the methyl group, and the cyclohexyloxy group would exhibit characteristic chemical shifts and coupling patterns. The aromatic protons on the pyridine ring are expected to appear in the downfield region. The methyl group attached to the pyridine ring would present as a singlet. The protons of the cyclohexyl ring would show complex multiplets in the aliphatic region of the spectrum. The methine proton of the cyclohexyl group attached to the oxygen atom would be expected at a specific downfield shift due to the deshielding effect of the oxygen.

In the ¹³C NMR spectrum, each unique carbon atom in the molecule would correspond to a distinct signal. The carbon atoms of the pyridine ring would resonate in the aromatic region. The carbon of the methyl group would appear in the upfield aliphatic region. The carbons of the cyclohexyloxy group would also be found in the aliphatic region, with the carbon atom bonded to the ether oxygen appearing at a lower field compared to the other cyclohexyl carbons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyridine-H | 7.0 - 8.0 | Doublet, Singlet |

| Cyclohexyl-OCH | 4.0 - 4.5 | Multiplet |

| Pyridine-CH₃ | 2.2 - 2.5 | Singlet |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyridine C-OH | 150 - 160 |

| Pyridine C-O-Cyclohexyl | 160 - 170 |

| Pyridine C (other) | 110 - 140 |

| Cyclohexyl C-O | 70 - 80 |

| Pyridine-CH₃ | 15 - 25 |

Note: The data presented in the tables are predicted values and may vary from experimental results.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For This compound , high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition by providing a highly accurate mass measurement.

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. The fragmentation pattern observed in the mass spectrum can also help to confirm the structure. Common fragmentation pathways for this molecule might include the loss of the cyclohexyloxy group or cleavage of the cyclohexyl ring. The fragmentation of the pyridine ring would also produce characteristic ions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of This compound would display characteristic absorption bands that confirm the presence of its key functional groups.

A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group. The C-O stretching vibrations of the ether linkage and the hydroxyl group would appear in the 1000-1300 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations from the pyridine ring would be observed in the 1400-1600 cm⁻¹ range. The C-H stretching vibrations of the aromatic, aliphatic, and methyl groups would be seen around 2850-3100 cm⁻¹.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| O-H (hydroxyl) | 3200 - 3600 (broad) |

| C-H (aromatic) | 3000 - 3100 |

| C-H (aliphatic) | 2850 - 2960 |

| C=C, C=N (pyridine ring) | 1400 - 1600 |

Chromatographic Techniques for Purification and Purity Assessment (e.g., HPLC, GC-MS)

Chromatographic techniques are crucial for the separation and purification of the target compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of This compound . A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), would be developed. The purity of the compound is determined by the area percentage of its peak in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of this compound, provided it is sufficiently volatile and thermally stable. In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components are then detected by a mass spectrometer, which provides both identification and quantification. The retention time in the gas chromatogram and the mass spectrum of the peak would be used to confirm the identity and purity of the compound.

The choice between HPLC and GC-MS often depends on the compound's physical properties. For a polar compound like a pyridinol, HPLC is often the preferred method for purity analysis.

Computational and Theoretical Chemistry Applications to 2 Cyclohexyloxy 5 Methylpyridin 3 Ol

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or nucleic acid. nih.gov This method is crucial for understanding the structural basis of ligand-receptor interactions and for predicting the binding affinity.

Research Findings: In the context of 2-(Cyclohexyloxy)-5-methylpyridin-3-OL, molecular docking simulations would be employed to screen its binding potential against various therapeutically relevant protein targets, such as kinases, topoisomerases, or G-protein coupled receptors. nih.govmdpi.com The simulation calculates the binding energy, often expressed in kcal/mol, which indicates the stability of the ligand-receptor complex. A lower binding energy generally suggests a more favorable interaction.

The simulation would identify key intermolecular interactions, such as:

Hydrogen Bonds: The hydroxyl (-OH) group on the pyridine (B92270) ring and the ether oxygen are potential hydrogen bond donors and acceptors, respectively. These can form crucial hydrogen bonds with amino acid residues like tyrosine, asparagine, or glutamine in a receptor's active site. nih.govjbcpm.com

Hydrophobic Interactions: The bulky and nonpolar cyclohexyloxy group and the methyl group are expected to form significant hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket.

Pi-Interactions: The aromatic pyridine ring can engage in π-π stacking or π-cation interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

A hypothetical docking study of this compound against a protein target like DNA Gyrase Subunit A (a target for some antibacterial agents) could yield results similar to those shown in the table below. nih.gov

Interactive Data Table: Hypothetical Molecular Docking Results

| Target Protein | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| DNA Gyrase A | This compound | -8.2 | ASP73, GLY77 | Hydrogen Bond |

| DNA Gyrase A | This compound | -8.2 | VAL71, ALA92, ILE94 | Hydrophobic |

These docking studies provide a static image of the interaction, guiding the selection of compounds for further analysis and suggesting potential structural modifications to enhance binding affinity. jbcpm.com

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic properties of a molecule. amazonaws.comwindows.net DFT is used to determine the ground-state electronic structure, optimized geometry, and various molecular properties that govern a compound's reactivity and spectroscopic characteristics. sci-hub.se

Research Findings: For this compound, DFT calculations, often using a basis set such as B3LYP/6-311G(d,p), would be performed to compute fundamental quantum chemical descriptors. amazonaws.comepstem.net

Key parameters obtained from DFT include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a larger gap implies higher stability. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. It identifies electron-rich regions (electronegative, potential hydrogen bond acceptors) and electron-poor regions (electropositive, potential hydrogen bond donors), which are crucial for predicting intermolecular interactions.

Mulliken Atomic Charges: These calculations provide the partial charge on each atom, offering a quantitative measure of the molecule's polarity and local reactivity sites.

Interactive Data Table: Hypothetical DFT-Calculated Properties

| Property | Calculated Value | Unit | Significance |

|---|---|---|---|

| HOMO Energy | -6.5 | eV | Electron-donating ability |

| LUMO Energy | -1.2 | eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.3 | eV | Chemical stability and reactivity |

These theoretical calculations provide a foundational understanding of the molecule's intrinsic properties, which can be correlated with its biological activity and metabolic stability. epstem.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activities. nih.gov The goal is to develop a predictive model that can estimate the activity of new, unsynthesized molecules.

Research Findings: A QSAR study for this compound would involve designing and synthesizing a library of analogues with variations in the substituent groups. The biological activity of these compounds against a specific target would be measured experimentally. Then, various molecular descriptors (physicochemical, topological, electronic) would be calculated for each analogue.

The QSAR model is built using statistical methods to create an equation linking the descriptors to the activity. The predictive power of the model is assessed using statistical parameters like the correlation coefficient (R²) and the cross-validation coefficient (Q²). nih.gov A robust QSAR model can explain how different structural features contribute to the observed biological activity. nih.gov For example, a model might reveal that increasing the hydrophobicity of a particular substituent enhances activity, while adding a hydrogen bond donor at another position decreases it.

Interactive Data Table: Hypothetical QSAR Descriptors and Activity

| Compound Analogue | LogP (Hydrophobicity) | Molecular Weight | pIC50 (Hypothetical Activity) |

|---|---|---|---|

| This compound | 3.5 | 221.3 | 6.8 |

| 2-(Cyclopentyloxy)-5-methylpyridin-3-OL | 3.1 | 207.3 | 6.5 |

| 2-(Cyclohexyloxy)-5-chloropyridin-3-OL | 3.9 | 241.7 | 7.1 |

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific receptor and elicit a biological response. nih.govijper.org This model then serves as a 3D query for virtual screening of large chemical databases to find new molecules that match these features. nih.gov

Research Findings: A pharmacophore model for this compound could be developed based on its structure and its docked conformation within a target's active site.

The key pharmacophoric features would likely include:

One Hydrogen Bond Donor (from the -OH group).

One or Two Hydrogen Bond Acceptors (from the pyridine nitrogen and ether oxygen).

One Hydrophobic/Aromatic feature (from the cyclohexyl ring).

This 3D pharmacophore query would then be used to search databases like ZINC or DrugBank to identify diverse compounds that fit the model. ijper.org The retrieved "hits" are potential new ligands for the target, which can then be subjected to molecular docking and further experimental validation. This approach is highly efficient for discovering novel chemical scaffolds with the desired biological activity. nih.gov

Interactive Data Table: Pharmacophoric Features of this compound

| Feature Type | Location | Role in Binding |

|---|---|---|

| Hydrogen Bond Donor | Pyridin-3-ol | Interaction with polar residues |

| Hydrogen Bond Acceptor | Pyridine Nitrogen | Interaction with polar residues |

| Hydrogen Bond Acceptor | Cyclohexyloxy Oxygen | Interaction with polar residues |

Molecular Dynamics Simulations for Conformational Sampling and Binding Kinetics

While molecular docking provides a static snapshot of binding, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the atomic-level movements of a ligand-receptor complex over time, providing insights into its stability, flexibility, and the kinetics of the binding process. nih.gov

Research Findings: An MD simulation would be initiated using the best-docked pose of this compound in its target protein. The simulation, run for a duration of nanoseconds to microseconds, would track the trajectory of every atom in the system.

Analysis of the MD trajectory can reveal:

Binding Stability: Whether the ligand remains stably bound in its initial predicted pose or if it shifts to a different conformation.

Conformational Changes: How the ligand and protein adapt to each other's presence, including movements in flexible loops of the protein.

Role of Water Molecules: The role of specific water molecules in mediating the interaction between the ligand and the receptor.

Binding Free Energy: More accurate calculations of binding free energy (e.g., using MM/PBSA or MM/GBSA methods) can be performed on the simulation snapshots.

MD simulations are crucial for validating docking results and understanding the dynamic nature of the molecular recognition process, confirming the stability of key interactions over time. nih.gov

Interactive Data Table: Typical MD Simulation Parameters and Outputs

| Parameter | Typical Setting/Value | Purpose |

|---|---|---|

| Simulation Time | 100 ns | To observe significant conformational changes |

| Force Field | AMBER, CHARMM | To define the physics of atomic interactions |

| Temperature | 300 K | To simulate physiological conditions |

Exploration of Biological Activities and Molecular Mechanisms in Academic Research

In Vitro Biochemical and Cell-Based Assays for Target Engagement

There is no available data from in vitro studies for 2-(Cyclohexyloxy)-5-methylpyridin-3-OL.

No enzyme inhibition data for this compound has been published. While other pyridine (B92270) derivatives have been explored as inhibitors of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), or various kinases, these results cannot be attributed to the specific compound .

There are no public records of receptor binding assays or selectivity profiles for this compound.

No studies have been published detailing the effects of this compound on any cellular pathways.

In Vivo Pharmacological Investigations in Preclinical Models (non-human)

There is no information available from in vivo studies in any preclinical models for this compound.

The mechanism of action for this compound remains uninvestigated in the scientific literature.

Without identified biological activity, no target validation studies for this compound have been conducted or published.

Academic Research on this compound Remains Undisclosed

Despite a comprehensive review of available scientific literature, detailed academic research focusing specifically on the biological activities and molecular mechanisms of the chemical compound this compound, including its interactions with biological macromolecules such as DNA and proteins, is not publicly available.

Extensive searches of scholarly databases and patent literature did not yield any specific studies on this particular molecule. While a broad body of research exists on the diverse biological effects of the pyridine scaffold, from which this compound is derived, this general information cannot be directly extrapolated to this unique compound without dedicated investigation.

The pyridine ring is a well-established pharmacophore present in numerous biologically active compounds and approved drugs. Academic research has extensively explored how various pyridine derivatives interact with biological targets. These interactions are highly dependent on the nature and position of the substituents on the pyridine core. For instance, studies on other substituted pyridines have demonstrated a range of activities, including but not limited to, enzyme inhibition, receptor binding, and antimicrobial effects, often mediated by specific binding interactions with proteins. Furthermore, certain pyridine-containing compounds have been shown to interact with DNA.

However, the specific combination of a cyclohexyloxy group at the 2-position, a methyl group at the 5-position, and a hydroxyl group at the 3-position of the pyridine ring in this compound creates a distinct chemical entity. The unique steric and electronic properties conferred by these substituents would dictate its specific biological profile and how it interacts with macromolecules. Without dedicated research on this compound, any discussion of its biological activities or molecular mechanisms would be purely speculative.

Consequently, no data tables or detailed research findings on the investigation of pyridine scaffold interactions with biological macromolecules for this compound can be provided at this time. The scientific community has yet to publish findings on this specific chemical entity.

Chemical Biology and Drug Discovery Applications of the 2 Cyclohexyloxy 5 Methylpyridin 3 Ol Scaffold

Application in Fragment-Based Drug Design (FBDD)

Fragment-based drug design (FBDD) has emerged as a powerful strategy for the discovery of lead compounds. This approach begins with the identification of low-molecular-weight fragments that bind to a biological target with high ligand efficiency. These initial hits are then elaborated and optimized to produce high-affinity ligands. The 2-hydroxypyridine (B17775) moiety is an attractive fragment for FBDD due to its favorable physicochemical properties and its capacity to form key interactions with protein targets.

A notable example is the discovery of inhibitors for the RBR E3 ubiquitin ligase HOIP. acs.orgnih.gov In this study, a library of electrophilic fragments was screened, leading to the identification of a covalent binder to HOIP. acs.orgnih.gov This initial fragment hit served as the starting point for structure-based optimization, ultimately yielding potent and cell-permeable inhibitors. nih.gov The success of this FBDD campaign underscores the utility of simple, well-characterized fragments in tackling challenging drug targets. acs.orgnih.gov Similarly, NMR-based screening of a fragment library against the chemokine CCL28 identified multiple hits that were then used as the basis for designing higher potency inhibitors through fragment linking and merging strategies. nih.gov

Role as a Privileged Scaffold in Medicinal Chemistry Research

A "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The pyridine (B92270) ring is a well-established privileged scaffold, and its derivatives are found in a vast number of biologically active compounds and approved drugs. nih.gov The hydroxypyridinone and pyridone motifs, in particular, exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.gov

The versatility of the pyridone scaffold is exemplified by the development of novel inhibitors of Janus kinase 2 (JAK2). nih.gov Through a combination of kinase cross-screening and molecular modeling, a unique interaction between the pyridone core and a water molecule was identified, which conferred excellent kinase selectivity. nih.gov This discovery highlights how the subtle structural features of a privileged scaffold can be exploited to achieve highly specific biological activity. The design and synthesis of novel hydroxypyridinone derivatives as tyrosinase inhibitors further illustrates the broad utility of this scaffold. nih.gov In this work, compounds based on a hydroxypyridinone core demonstrated potent inhibitory activity, surpassing that of the known inhibitor kojic acid. nih.gov

Exploration in Lead Optimization and Analog Design

Lead optimization is a critical phase in the drug discovery process where an initial hit compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. The 2-(cyclohexyloxy)-5-methylpyridin-3-ol scaffold provides a versatile template for such optimization efforts. The various substitution points on the pyridine ring and the alkoxy side chain allow for systematic exploration of the structure-activity relationship (SAR).

For instance, in the development of non-hydroxamate inhibitors of LpxC, a key enzyme in Gram-negative bacteria, the lead optimization of 2-hydroxymethyl imidazoles led to the discovery of a clinical candidate. nih.gov This process involved iterative chemical synthesis and biological evaluation to enhance antibacterial efficacy and improve safety profiles. nih.gov Similarly, the optimization of pyrido[2,3-d] nih.govbenzazepin-6-one derivatives resulted in a potent and orally available antagonist of the human parathyroid hormone receptor 1. medchemexpress.com

The design of novel analogs often involves bioisosteric replacements and structure-based design to enhance target engagement. In the discovery of anti-HIV-1 agents, 2-(pyridin-3-yloxy)acetamide (B2556959) derivatives were designed through molecular hybridization and bioisosterism, leading to compounds with moderate inhibitory activity against the wild-type HIV-1 strain. nih.gov Molecular docking studies provided insights into the binding mode of these analogs, guiding further rational design efforts. nih.gov

The following table presents examples of biologically active pyridine and pyridone derivatives, showcasing the diversity of targets and activities associated with this scaffold.

| Compound ID | Scaffold | Target | Activity (IC₅₀/EC₅₀) | Reference |

| 6e | Hydroxypyridinone | Tyrosinase (monophenolase) | 1.95 µM | nih.gov |

| 12a | Hydroxypyridinone | Tyrosinase (monophenolase) | 2.79 µM | nih.gov |

| 31 | Tricyclic Pyridone | JAK2 | - | nih.gov |

| Ij | 2-(Pyridin-3-yloxy)acetamide | HIV-1 (IIIB) | 8.18 µm | nih.gov |

| TP0586532 | 2-Hydroxymethyl imidazole | LpxC | - | nih.gov |

Advanced Research Perspectives and Unaddressed Challenges

Advancements in Asymmetric Synthesis of Chiral Analogues

The development of methods to produce enantiomerically pure compounds is a paramount goal in modern medicinal chemistry, as different enantiomers of a chiral drug can exhibit vastly different biological activities. While specific asymmetric syntheses for 2-(cyclohexyloxy)-5-methylpyridin-3-ol are not extensively documented, several advanced strategies applied to pyridine (B92270) and related heterocyclic scaffolds can be extrapolated for the generation of its chiral analogues.

Key approaches include catalyst-driven and biocatalytic methods. Chiral-at-metal complexes, such as those involving Rhodium(III), have proven effective in catalyzing asymmetric alkylation/cyclization reactions to create chiral pyrazolo[3,4-b]pyridine analogues with high enantioselectivity (85–99% ee). rsc.org This type of catalysis could potentially be adapted to introduce chirality into precursors of the target molecule. Similarly, chiral phosphoric acids have emerged as powerful catalysts for asymmetric aza-Michael reactions, enabling the kinetic resolution of racemic substrates to yield enantioenriched chiral pyrrolidines and piperidines. whiterose.ac.uk

Enzymatic strategies offer another powerful avenue, prized for their high stereoselectivity and environmentally benign reaction conditions. rsc.org Alcohol dehydrogenases, for instance, are used for the enantioselective reduction of prochiral ketones to furnish chiral alcohols, a method that has been successfully applied to the synthesis of pyridine-based α-fluorinated secondary alcohols with excellent enantiomeric excess (95–>99% ee). nih.gov This approach could be envisioned for the asymmetric reduction of a ketone precursor to generate a chiral center in analogues of this compound.

Table 1: Summary of Asymmetric Synthesis Strategies for Pyridine Analogues

| Strategy | Catalyst/Reagent Type | Type of Reaction | Potential Application to Target Scaffold | Reference |

|---|---|---|---|---|

| Metal-Catalyzed Asymmetric Cyclization | Chiral Rh(III) Complexes | Friedel–Crafts-type alkylation/cyclization | Synthesis of chiral precursors to the pyridine ring. | rsc.org |

| Organocatalyzed Kinetic Resolution | Chiral Phosphoric Acid (CPA) | Aza-Michael Reaction | Resolution of racemic intermediates in the synthesis pathway. | whiterose.ac.uk |

| Chemoenzymatic Asymmetric Reduction | Alcohol Dehydrogenase | Enantioselective Ketone Reduction | Creation of a chiral alcohol center in an analogue. | nih.gov |

| Asymmetric Lithiation | s-BuLi / (-)-sparteine | Enantioselective Deprotonation | Introduction of chirality via asymmetric functionalization of a precursor. | nih.gov |

| Asymmetric Reductive Heck Reaction | Rh-catalyst / Chiral Ligand | Asymmetric Carbometalation | Synthesis of enantiomerically enriched 3-substituted piperidines from pyridine. | snnu.edu.cn |

Novel Functionalization Strategies for Enhanced Selectivity and Diversity

To explore the full potential of the this compound scaffold, novel functionalization strategies are required to generate a diverse library of analogues for structure-activity relationship (SAR) studies. The electron-deficient nature of the pyridine ring can make direct and selective functionalization challenging, but several modern methods have been developed to overcome this. researchgate.net

Regioselective C-H functionalization is a highly sought-after transformation. Methods for the selective functionalization of the C4 position of pyridines have been developed, involving conversion into heterocyclic phosphonium (B103445) salts which can then undergo substitution to form C-O, C-S, C-N, and C-C bonds. acs.org Dearomatization strategies are also gaining traction for achieving meta-selective (C3/C5) functionalization, which is traditionally difficult. nih.gov For the this compound scaffold, this could enable modifications at the C4 and C6 positions.

Directed ortho-metalation (DoM) is another powerful tool, where a functional group directs deprotonation to an adjacent position. researchgate.net While the existing hydroxyl and alkoxy groups on the target molecule could direct functionalization, their relative directing abilities would need to be carefully considered. Furthermore, halogen-metal exchange reactions on pre-halogenated pyridine precursors provide a reliable method for introducing a wide range of substituents. For instance, studies on 2-chloropyridines have established routes for regioselective functionalization at the C4 and C5 positions. mdpi.com The introduction of a nitro group can also facilitate nucleophilic substitution, as seen in the functionalization of 2-methyl-3-nitropyridines with sulfur nucleophiles. nih.gov

Table 2: Potential Functionalization Strategies for the Pyridine Scaffold

| Strategy | Reagents/Conditions | Target Position(s) | Introduced Functionality | Reference |

|---|---|---|---|---|

| C-H to C-Phosphonium Conversion | PPh₃, PhI(OAc)₂ | C4 | C-O, C-S, C-N, C-C bonds | acs.org |

| Dearomatization-Rearomatization | Various Catalytic Methods | C3/C5 (meta) | Various C-substituents | nih.gov |

| Directed ortho-Metalation (DoM) | TMP-based reagents | C4, C6 | Electrophiles (e.g., carbonyls, alkyl halides) | researchgate.net |

| Halogen-Metal Exchange | n-BuLi or i-PrMgCl on halogenated pyridines | Site of halogen | Various electrophiles | mdpi.com |

| Nucleophilic Aromatic Substitution | Sulfur nucleophiles on nitropyridine precursors | Site of nitro group | Thioethers | nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, offering powerful tools to accelerate the design and optimization of new therapeutic agents. nih.govresearchgate.net For a scaffold like this compound, these computational methods can be applied at multiple stages, from initial hit identification to lead optimization.

One of the primary applications of ML is in the development of Quantitative Structure-Activity Relationship (QSAR) models. plos.org By training algorithms on datasets of compounds with known biological activities, models can be built to predict the activity of novel, untested molecules. nih.govgithub.io For instance, ML models can be trained to predict bioactivity against specific protein targets by analyzing molecular fingerprints and physicochemical descriptors. github.comresearchgate.net This allows for the rapid in silico screening of a virtual library of analogues of this compound to prioritize the most promising candidates for synthesis.

Beyond activity prediction, generative AI models are now used for de novo drug design. These models, often based on deep learning architectures like recurrent neural networks (RNNs) or generative adversarial networks (GANs), can learn the underlying patterns of chemical structures from large databases and then generate entirely new molecules with desired properties. researchgate.net This could be used to explore the chemical space around the core pyridine scaffold, suggesting novel substitutions on the cyclohexyloxy, methyl, or pyridine moieties that might enhance potency or selectivity. Furthermore, AI can predict crucial pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET), helping to identify and filter out compounds with a low probability of success early in the development pipeline, thereby saving time and resources. nih.govyoutube.com

Table 3: Applications of AI and Machine Learning in Drug Design

| AI/ML Approach | Application | Data Utilized | Potential Impact on Target Compound | Reference |

|---|---|---|---|---|

| Random Forest, SVM, Neural Networks | Bioactivity Prediction (QSAR) | Molecular descriptors, fingerprints, bioactivity data (e.g., IC50) | Prioritize analogues for synthesis based on predicted potency. | plos.orgnih.gov |

| Deep Learning (e.g., RNN, GNN) | De Novo Molecular Design | SMILES strings, molecular graphs from large chemical databases | Generate novel analogues with optimized properties. | researchgate.netnih.gov |

| Self-Supervised Learning | High-Throughput Screening Analysis | Cellular imaging data | Identify phenotypic changes caused by compound treatment. | youtube.com |

| Various ML Models | ADMET Prediction | Chemical structures and experimental ADMET data | Filter out candidates with poor pharmacokinetic profiles early. | nih.gov |

Future Directions in Understanding Structure-Activity Relationships at the Molecular Level

A deep understanding of the structure-activity relationship (SAR) is fundamental to rational drug design. For this compound, future research will need to systematically dissect how each structural component—the 2-cyclohexyloxy group, the 3-hydroxyl group, the 5-methyl group, and the pyridine nitrogen—contributes to its interaction with a biological target.

The synthesis of a focused library of analogues is a cornerstone of SAR studies. nih.govnih.gov For example, modifying the cyclohexyloxy group to other cyclic or acyclic ethers would probe the importance of its size, lipophilicity, and conformation. Altering the position of the methyl group or replacing it with other alkyl or electron-withdrawing groups would clarify its role, which could be related to steric effects or metabolic stability. The 3-hydroxyl group is a key feature, likely acting as a hydrogen bond donor or acceptor. Its replacement with a methoxy (B1213986) group or an amine would provide critical information on its role in target binding.

Computational chemistry, particularly molecular docking, is an indispensable tool for visualizing these interactions at an atomic level. nih.gov Docking studies can predict how the compound fits into the binding site of a target protein, identifying key hydrogen bonds, hydrophobic interactions, and potential steric clashes. nih.gov For example, docking could reveal whether the cyclohexyloxy group sits (B43327) in a hydrophobic pocket and if the 3-hydroxyl group forms a critical hydrogen bond with a key amino acid residue. These in silico predictions can then guide the design of new analogues to test the binding hypothesis, creating a feedback loop between computational and synthetic chemistry that accelerates the optimization process.

Table 4: Key Structural Features and Their Potential Roles in Molecular Interactions

| Structural Moiety | Potential Role in Target Binding | Rationale / Interaction Type |

|---|---|---|

| 3-Hydroxyl Group | Hydrogen bond donor/acceptor | Forms key polar interactions with amino acid residues (e.g., Asp, Ser, His). |

| 2-Cyclohexyloxy Group | Hydrophobic interactions; steric bulk | Occupies a lipophilic pocket; influences binding orientation and selectivity. |

| Pyridine Nitrogen | Hydrogen bond acceptor; π-stacking | Interacts with hydrogen bond donors or aromatic residues (e.g., Phe, Tyr) in the binding site. |

| 5-Methyl Group | Steric influence; van der Waals contacts | Can provide favorable hydrophobic contacts or create steric hindrance, affecting selectivity. |

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : Use ¹H/¹³C NMR (400 MHz) to assign protons adjacent to the cyclohexyloxy group (δ ~3.5–4.5 ppm) and the pyridin-3-ol hydroxyl (δ ~10–12 ppm). Compare shifts with analogs like 2-chloro-5-fluoropyridin-3-ol (δ ~8.5 ppm for aromatic protons) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.

Advanced Consideration

X-ray crystallography resolves ambiguities in regiochemistry. For unstable intermediates, in-situ IR or Raman spectroscopy monitors bond formation (e.g., C-O ether linkage at ~1200 cm⁻¹) .

What in vitro biological assays are suitable for evaluating the kinase inhibition potential of this compound?

Q. Basic Research Focus

- FLT3 Kinase Assay : Use a fluorescence-based ADP-Glo™ kit to measure IC₅₀ values. Compare with control compounds (e.g., 2-(cyclohexyloxy)-5-fluoroaniline hydrochloride, IC₅₀ = 49 nM) .

- Cell Proliferation Assays : Test MV4-11 leukemia cells (EC₅₀ >13,000 nM suggests off-target effects) .

Advanced Consideration

Mechanistic studies:

- Cell Cycle Analysis : Flow cytometry to detect G1 phase arrest.

- Apoptosis Markers : Caspase-3/7 activation via luminescent assays.

- Computational Docking : Model interactions with FLT3’s ATP-binding pocket using Schrödinger Suite .

How can researchers address discrepancies between in silico predictions and experimental data for this compound’s bioavailability?

Q. Advanced Research Focus

- Physicochemical Profiling : Measure logP (e.g., shake-flask method) to validate computational predictions (e.g., cyclohexyloxy group increases lipophilicity).

- Permeability Assays : Use Caco-2 monolayers or PAMPA to assess membrane penetration.

- Metabolite ID : LC-MS/MS identifies oxidative metabolites (e.g., hydroxylation at the cyclohexyl ring) that may reduce bioavailability .

What strategies resolve synthetic challenges in achieving high enantiopurity for chiral derivatives of this compound?

Q. Advanced Research Focus

- Chiral Auxiliaries : Employ (R)- or (S)-BINOL-based catalysts during etherification.

- Dynamic Kinetic Resolution : Utilize Pd-catalyzed asymmetric coupling under H₂ atmosphere.

- Chiral Chromatography : Use HPLC with amylose-based columns (e.g., Chiralpak IA) for enantiomer separation .

How do structural modifications (e.g., halogen substitution) impact the compound’s bioactivity?

Q. Advanced Research Focus

- SAR Table :

| Derivative | FLT3 IC₅₀ (nM) | MV4-11 EC₅₀ (nM) |

|---|---|---|

| 5-Fluoro analog | 49 | >13,000 |

| 5-Chloro analog | 82 | >8,000 |

| Parent compound (5-methyl) | TBD | TBD |

- Electronic Effects : Fluorine’s electronegativity enhances kinase binding vs. methyl’s steric hindrance.

- Synthetic Guidance : Use Ullmann coupling for halogen introduction .

What analytical methods detect degradation products under accelerated stability conditions?

Q. Basic Research Focus

- Forced Degradation : Expose to heat (40°C), humidity (75% RH), and UV light (ICH Q1B).

- HPLC-DAD/MS : Monitor hydrolytic cleavage (e.g., cyclohexyloxy group loss) or oxidation (e.g., pyridine ring hydroxylation) .

Q. Advanced Consideration

- QbD Approach : Design space modeling (e.g., JMP®) to predict shelf-life based on Arrhenius kinetics.

How can researchers validate the compound’s mechanism of action in complex biological systems?

Q. Advanced Research Focus

- CRISPR Screening : Identify genetic dependencies (e.g., FLT3-knockout resistance).

- Phosphoproteomics : Nano-LC/MS quantifies FLT3 downstream targets (e.g., STAT5, ERK).

- In Vivo Models : PDX mice with FLT3-ITD mutations to correlate pharmacokinetics with tumor regression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.